molecular formula C15H22N2O3S B5175267 N~2~-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5175267
M. Wt: 310.4 g/mol
InChI Key: RYPVOAGSIYPFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N~2~-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyclopentyl group (a five-membered carbon ring), and a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and one methyl group), all attached to a glycinamide group (an amide derivative of the amino acid glycine) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl, cyclopentyl, and methylsulfonyl groups, and their subsequent attachment to the glycinamide group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the various groups attached to the glycinamide core. The benzyl group would add aromaticity to the molecule, the cyclopentyl group would introduce a cyclic structure, and the methylsulfonyl group would add polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. The benzyl group might undergo electrophilic aromatic substitution or other reactions typical of benzene rings. The cyclopentyl group might participate in reactions typical of cycloalkanes. The amide group in glycinamide could undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point and boiling point, and specific optical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it might be toxic or hazardous in certain ways, and appropriate safety precautions would need to be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21(19,20)17(11-13-7-3-2-4-8-13)12-15(18)16-14-9-5-6-10-14/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPVOAGSIYPFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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